Product packaging for 2-(1-Aminoethyl)-3,5-dichlorobenzonitrile(Cat. No.:)

2-(1-Aminoethyl)-3,5-dichlorobenzonitrile

Cat. No.: B13439479
M. Wt: 215.08 g/mol
InChI Key: BBCFUAKGXYOMAR-UHFFFAOYSA-N
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Description

Contextual Significance within Advanced Organic Synthesis

In the realm of advanced organic synthesis, the demand for chiral building blocks is ever-increasing. Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often exhibit profoundly different biological activities. For instance, one enantiomer of a drug may be therapeutically active, while the other may be inactive or even harmful nih.gov. Consequently, the ability to synthesize single enantiomers is a critical aspect of modern drug discovery and development.

2-(1-Aminoethyl)-3,5-dichlorobenzonitrile, particularly its single enantiomer forms such as (S)-2-(1-Aminoethyl)-3,5-dichlorobenzonitrile, serves as a valuable chiral synthon. The primary amine group is a versatile functional handle that can participate in a wide array of chemical transformations, including amide bond formation, reductive amination, and the construction of heterocyclic rings. The strategic placement of the aminoethyl group ortho to the nitrile functionality can also influence the reactivity and conformation of the molecule, offering unique synthetic possibilities.

The development of synthetic methods to access chiral amines has been a major focus of chemical research. Transition metal-catalyzed asymmetric hydrogenation of imines and enamines, for example, represents a powerful strategy for the enantioselective synthesis of chiral amines nih.govnih.govacs.orgirbbarcelona.org. These advanced synthetic techniques are crucial for the preparation of compounds like this compound in high enantiomeric purity.

Role as a Key Intermediate in Specialized Chemical Manufacturing

The utility of this compound extends to its role as a key intermediate in the manufacturing of specialized chemicals, particularly within the pharmaceutical and agrochemical sectors. Benzonitrile (B105546) derivatives are known to be important precursors for a variety of bioactive molecules.

While specific, publicly disclosed examples of blockbuster drugs or widely used agrochemicals that directly utilize this compound as a starting material are not extensively documented in readily available literature, the structural motifs present in this compound are indicative of its potential applications. The dichlorobenzonitrile core is a feature of some herbicidal compounds, and the chiral amine side chain is a common feature in many pharmacologically active agents. The synthesis of complex molecules often involves a series of steps, and intermediates like this compound play a crucial role in building up the final molecular framework.

Overview of Current Research Trajectories and Academic Relevance

Current research in organic and medicinal chemistry continues to explore the synthesis and application of novel chiral molecules. The academic relevance of compounds like this compound lies in several areas:

Development of Novel Synthetic Methodologies: The synthesis of chiral amines and their derivatives remains an active area of research. The development of efficient, stereoselective, and environmentally benign methods for the synthesis of this compound and related compounds is a subject of academic interest.

Exploration of New Bioactive Molecules: Medicinal chemists are constantly searching for new molecular scaffolds that can be used to design and synthesize novel therapeutic agents. The unique combination of functional groups in this compound makes it an attractive starting point for the synthesis of libraries of new compounds for biological screening.

Investigation of Structure-Activity Relationships: The study of how the three-dimensional structure of a molecule influences its biological activity is a cornerstone of medicinal chemistry. Chiral compounds like this compound provide valuable tools for probing these structure-activity relationships, as the different enantiomers can be tested to determine the optimal stereochemistry for a desired biological effect.

Recent studies on chiral derivatives of xanthones conjugated with amino acids have highlighted the importance of chirality in biological activity, demonstrating enantioselective effects on tumor cell growth and anti-inflammatory properties nih.govresearchgate.net. This underscores the ongoing interest in the synthesis and evaluation of new chiral compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8Cl2N2 B13439479 2-(1-Aminoethyl)-3,5-dichlorobenzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8Cl2N2

Molecular Weight

215.08 g/mol

IUPAC Name

2-(1-aminoethyl)-3,5-dichlorobenzonitrile

InChI

InChI=1S/C9H8Cl2N2/c1-5(13)9-6(4-12)2-7(10)3-8(9)11/h2-3,5H,13H2,1H3

InChI Key

BBCFUAKGXYOMAR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1Cl)Cl)C#N)N

Origin of Product

United States

Synthetic Methodologies and Route Design for 2 1 Aminoethyl 3,5 Dichlorobenzonitrile

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgamazonaws.com For 2-(1-Aminoethyl)-3,5-dichlorobenzonitrile, the primary strategic disconnections involve the carbon-carbon and carbon-nitrogen bonds of the aminoethyl side chain.

The most logical disconnection is at the C-N bond of the primary amine, a transformation known as a functional group interconversion (FGI). This points to a precursor such as a ketone, specifically 2-acetyl-3,5-dichlorobenzonitrile. This ketone can be converted to the target amine via reductive amination.

A second key disconnection breaks the C-C bond between the aromatic ring and the acetyl group. This suggests an electrophilic aromatic substitution, like a Friedel-Crafts acylation, on a 3,5-dichlorobenzonitrile (B1202942) ring. These disconnections simplify the complex target molecule into more accessible precursors, guiding the design of a forward synthesis. icj-e.orgyoutube.com

Precursor Chemistry and Starting Material Utilization

The success of the synthesis hinges on the availability and reactivity of key precursors. The retrosynthetic analysis points to derivatives of 3,5-dichlorobenzonitrile as the core building block and methodologies for introducing the side chain.

Derivatives of 3,5-Dichlorobenzonitrile as Core Synthons

3,5-Dichlorobenzonitrile serves as the fundamental scaffold for this synthesis. Several methods exist for its preparation:

Sandmeyer Reaction: A classic route involves the diazotization of 3,5-dichloroaniline (B42879) with a nitrite (B80452) source (e.g., sodium nitrite) in strong acid, followed by treatment with copper(I) cyanide (CuCN). This reaction effectively substitutes the diazonium group with a nitrile.

Halogenation-Cyanation: Another approach starts with a suitable halogenated benzene (B151609) derivative. For instance, 1-bromo-3,5-dichlorobenzene (B43179) can be converted to the corresponding nitrile. chemicalbook.com One specific method involves forming a Grignard reagent, which then reacts with an electrophilic cyanating agent. chemicalbook.com

Chlorination of Benzonitrile (B105546): Direct chlorination of benzonitrile can also yield the 3,5-dichloro derivative, providing a more direct route from a common starting material. google.com

Ammoxidation: On an industrial scale, the catalytic ammoxidation of 3,5-dichlorotoluene, reacting it with ammonia (B1221849) and oxygen over a solid catalyst, is a significant production method.

Below is a table summarizing common synthetic routes to the 3,5-dichlorobenzonitrile core.

Table 1: Synthetic Routes to 3,5-Dichlorobenzonitrile

Starting Material Key Reagents Reaction Type Reference
3,5-Dichloroaniline 1. NaNO₂, H⁺2. CuCN Sandmeyer Reaction
1-Bromo-3,5-dichlorobenzene 1. iPrMgCl, LiCl2. DMF, I₂, aq. NH₃ Grignard/Cyanation chemicalbook.com
Benzonitrile Chlorinating Agent Electrophilic Halogenation google.com
3,5-Dichlorotoluene NH₃, O₂, Catalyst Catalytic Ammoxidation

Introduction and Manipulation of Aminoethyl Moieties

The introduction of the 1-aminoethyl group at the C-2 position of the 3,5-dichlorobenzonitrile ring is a critical and challenging step. A plausible strategy involves a two-step process: acylation followed by reductive amination.

Acylation: The first step would be the introduction of an acetyl group (-COCH₃) onto the ring to form the key intermediate, 2-acetyl-3,5-dichlorobenzonitrile. A standard Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) could be employed. However, the electron-withdrawing nature of the nitrile and chloro groups deactivates the ring, making this reaction challenging and potentially requiring harsh conditions. The regioselectivity would also need to be controlled to ensure acylation at the desired C-2 position, ortho to the nitrile group.

Reductive Amination: Once the 2-acetyl-3,5-dichlorobenzonitrile intermediate is obtained, it can be converted to the final 2-(1-aminoethyl) product. Direct reductive amination is a highly effective one-pot method for converting ketones into amines. google.com This reaction involves treating the ketone with ammonia (or an ammonia source) and a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation.

Established Synthetic Pathways and Reaction Sequences

Based on the retrosynthetic strategy and precursor chemistry, a multi-step synthetic pathway can be designed. Special consideration must be given to the chiral nature of the target molecule.

Multi-Step Approaches to the Compound Scaffold

A hypothetical but chemically sound multi-step synthesis is outlined below:

Synthesis of 3,5-Dichlorobenzonitrile: Prepare the core structure using one of the established methods, for example, the Sandmeyer reaction starting from 3,5-dichloroaniline. prepchem.com

Friedel-Crafts Acylation: React 3,5-dichlorobenzonitrile with acetyl chloride in the presence of a Lewis acid like aluminum chloride to introduce the acetyl group at the C-2 position, yielding 2-acetyl-3,5-dichlorobenzonitrile.

Reductive Amination: Convert the resulting ketone to the primary amine. This can be achieved by reacting 2-acetyl-3,5-dichlorobenzonitrile with ammonia and a reducing agent, such as H₂ gas over a metal catalyst (e.g., Pd/C or Raney Nickel), to form the racemic mixture of this compound. libretexts.org

Stereoselective Synthesis Considerations for Chiral Centers

The target compound, this compound, contains a stereocenter at the carbon atom adjacent to the aromatic ring and the amino group. Therefore, it exists as a pair of enantiomers. For many applications, particularly in pharmaceuticals, it is crucial to synthesize a single enantiomer. Several strategies can be employed to achieve stereoselectivity:

Asymmetric Hydrogenation: The conversion of the ketone intermediate to the amine can be accomplished using asymmetric hydrogenation. This involves using a chiral catalyst, typically a transition metal complex (e.g., Ruthenium, Rhodium, or Iridium) with a chiral phosphine (B1218219) ligand. nih.govacs.org This method can directly produce the desired enantiomer of the amine with high enantiomeric excess (ee). acs.org The choice of catalyst and reaction conditions is critical for achieving high stereoselectivity. google.comnih.gov

Biocatalysis: The use of enzymes, such as transaminases, offers a green and highly stereoselective alternative for converting ketones to chiral amines. nih.govresearchgate.net A suitable engineered transaminase can catalyze the transfer of an amino group from an amino donor to the prochiral ketone, producing the target amine in high optical purity. nih.gov

Chiral Resolution: If a racemic mixture is synthesized, it can be separated into its individual enantiomers through chiral resolution. This is often achieved by reacting the racemic amine with a chiral resolving agent (a chiral acid) to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.

The table below summarizes potential stereoselective methods for the key transformation.

Table 2: Stereoselective Methods for Chiral Amine Synthesis from a Ketone Precursor

Method Catalyst/Enzyme Type Key Features Reference
Asymmetric Hydrogenation Chiral transition metal complexes (Ru, Rh, Ir) High efficiency and enantioselectivity; requires specialized ligands and catalysts. nih.govacs.org
Biocatalytic Transamination Engineered Amine Transaminases (ATAs) High stereoselectivity, operates under mild aqueous conditions, environmentally friendly. nih.govresearchgate.net
Chiral Resolution Chiral resolving agents (e.g., tartaric acid) Classical method; separates a pre-formed racemic mixture. -

Novel Synthetic Strategies and Method Development

The rational design of a synthetic route to this compound hinges on the efficient construction of its key structural features: the 3,5-dichlorobenzonitrile framework and the ortho-substituted 1-aminoethyl group. A logical retrosynthetic analysis points to the precursor molecule, 2-acetyl-3,5-dichlorobenzonitrile, which can be converted to the target compound through the formation of a crucial carbon-nitrogen bond.

Catalytic Approaches in C-N and C-C Bond Formation

Carbon-Nitrogen (C-N) Bond Formation:

The pivotal step in synthesizing the target amine is the conversion of the ketone precursor, 2-acetyl-3,5-dichlorobenzonitrile. Reductive amination stands out as a powerful and widely used method for this transformation. This reaction typically involves the condensation of a carbonyl compound with an amine source (in this case, ammonia) to form an intermediate imine, which is then reduced in situ to the corresponding amine.

Catalytic hydrogenation is a common approach for the reduction step. Various transition metal catalysts are effective, with choices including:

Palladium on carbon (Pd/C)

Platinum(IV) oxide (PtO₂, Adams' catalyst)

Raney Nickel (Ra-Ni)

These reactions are typically run under an atmosphere of hydrogen gas. Alternatively, transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) in the presence of an iridium catalyst, can also be employed. kanto.co.jp

A second major strategy involves the use of hydride reducing agents that selectively reduce the iminium ion intermediate in the presence of the ketone. This allows for a convenient one-pot procedure. Commonly used reagents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are milder than reagents like lithium aluminum hydride and offer excellent chemoselectivity. researchgate.net The Borch reduction, utilizing NaBH₃CN, is a classic example of this approach, with the reaction's mechanism and the crucial role of acid catalysts being subjects of detailed study. nih.gov

Carbon-Carbon (C-C) Bond Formation:

The synthesis of the key intermediate, 2-acetyl-3,5-dichlorobenzonitrile, requires the formation of a C-C bond at the ortho position to the nitrile group. The nitrile group is strongly deactivating, making traditional electrophilic aromatic substitution reactions like Friedel-Crafts acylation challenging. libretexts.org While direct Friedel-Crafts acylation of 3,5-dichlorobenzonitrile would be a direct approach, it is likely to be low-yielding.

More advanced catalytic methods would likely be required to achieve ortho-acylation. Plausible strategies include:

Directed Ortho Metalation (DoM): This involves deprotonation at the ortho position using a strong base, facilitated by a directing group, followed by quenching with an acetylating agent. However, the nitrile group itself is not a strong directing group for this purpose.

Transition Metal-Catalyzed Cross-Coupling: A more viable approach would involve a pre-functionalized benzonitrile. For instance, a Suzuki or Stille coupling reaction could be employed. This would start with a 2-halo-3,5-dichlorobenzonitrile intermediate, which could then be coupled with an acetyl-containing organometallic reagent under palladium catalysis. researchgate.netnih.govlookchem.comjst.go.jp

Functional Group Interconversions Leading to the Target Structure

The proposed synthesis of this compound is a sequence of strategic functional group interconversions (FGI).

Aryl Amine to Nitrile: A common starting point for the benzonitrile core is 3,5-dichloroaniline. This can be converted to 3,5-dichlorobenzonitrile via the Sandmeyer reaction. This classic FGI involves diazotization of the primary amine with a nitrite source (e.g., sodium nitrite) in strong acid, followed by treatment with copper(I) cyanide (CuCN).

Aryl C-H to Aryl Ketone: The introduction of the acetyl group at the 2-position represents the conversion of a C-H bond to a C-C(=O) bond. As discussed, this is a challenging but critical FGI that transforms the simple benzonitrile scaffold into the necessary ketone precursor.

Ketone to Primary Amine: The final and key FGI is the conversion of the carbonyl group of 2-acetyl-3,5-dichlorobenzonitrile into the primary amine of the target molecule. This is accomplished through reductive amination, as detailed in the previous section.

Exploration of One-Pot and Cascade Reactions for Efficiency

To enhance synthetic efficiency, reduce waste, and simplify purification processes, one-pot and cascade reactions are highly desirable.

A potential cascade reaction could be envisioned starting from an ortho-alkynylphenyl isonitrile precursor, which could undergo a radical cascade to form a 2,3-disubstituted indole (B1671886) structure, although this leads to a different heterocyclic system. nih.gov For the target molecule, the most practical efficiency gain comes from the implementation of the one-pot reductive amination.

Optimization of Reaction Conditions and Process Parameters

Optimizing the final reductive amination step is critical for maximizing the yield and purity of this compound. Several parameters must be carefully controlled and optimized, particularly for a reaction analogous to the reductive amination of acetophenone (B1666503) derivatives. researchgate.netscispace.com

Key parameters for optimization include:

Catalyst and Reducing Agent: The choice of catalyst (for hydrogenation) or hydride reagent is fundamental. For catalytic hydrogenation, screening different catalysts (Pd, Pt, Ni) and loadings is necessary. For hydride reduction, the stoichiometry of the reagent (e.g., NaBH₃CN or NaBH(OAc)₃) must be optimized to ensure complete conversion without over-reduction or side reactions.

Solvent: The solvent can significantly impact reaction rates and selectivity. Protic solvents like methanol (B129727) or ethanol (B145695) are common, but aprotic solvents may also be effective depending on the specific reagents used.

Temperature: Reaction temperatures can range from ambient to elevated. Higher temperatures may increase the rate of imine formation but can also lead to side product formation. An optimal temperature profile must be determined experimentally.

pH Control: In reactions like the Borch reduction, maintaining the pH in a slightly acidic range (typically pH 5-6) is crucial for promoting imine formation and the activity of the hydride reagent. nih.gov

Pressure: For catalytic hydrogenation, the hydrogen pressure is a key variable that can influence the reaction rate and catalyst efficiency.

The following interactive table outlines a potential optimization study for the reductive amination of 2-acetyl-3,5-dichlorobenzonitrile.

ParameterRange/OptionsGoalPotential Issues
Reducing System NaBH₃CN, NaBH(OAc)₃, H₂/Pd-C, H₂/PtO₂High yield, high selectivityIncomplete reaction, ketone reduction
Amine Source NH₃ (gas), NH₄OAc, NH₄ClEfficient imine formationLow conversion
Solvent Methanol, Ethanol, DichloromethaneGood solubility, optimal rateSide reactions, poor solubility
Temperature 25 °C - 80 °CBalance rate and selectivityDecomposition, side products
Acid Catalyst Acetic Acid, TiCl₄Accelerate imine formationReagent decomposition
Pressure (H₂) 1 - 10 atmEnsure sufficient H₂ supplyCatalyst deactivation

Systematic variation of these parameters using Design of Experiments (DoE) methodologies would allow for the rapid identification of optimal conditions for the synthesis of this compound.

Chemical Reactivity and Transformation Studies of 2 1 Aminoethyl 3,5 Dichlorobenzonitrile and Its Analogs

Reactions Involving the Nitrile Functionality

The electron-withdrawing nature of the two chlorine atoms on the benzene (B151609) ring influences the reactivity of the nitrile group, making its carbon atom susceptible to nucleophilic attack and its triple bond a participant in various transformations.

Hydrolysis and Derivatives (e.g., amides, carboxylic acids)

The nitrile group of dichlorobenzonitrile analogs can be hydrolyzed to form corresponding amides and carboxylic acids under both chemical and enzymatic conditions. The hydrolysis typically proceeds in two stages, with the initial formation of an amide, which can then be further hydrolyzed to a carboxylic acid. chemistry.coachyoutube.com

Chemical hydrolysis can be performed under acidic or basic conditions. libretexts.org For instance, the analog 2,5-dichlorobenzonitrile (B1580750) can be converted to 2,5-dichlorobenzoic acid by heating with an aqueous solution of an alkali metal hydroxide, followed by acidification. google.com Similarly, a patented method describes the synthesis of 3,5-dichlorobenzoic acid from 3,5-dichlorobenzonitrile (B1202942) through alkaline hydrolysis. google.com Careful control of reaction conditions can sometimes allow for the isolation of the intermediate amide. youtube.com

Table 1: Conditions for Alkaline Hydrolysis of 3,5-Dichlorobenzonitrile

Parameter Value
Reagent Sodium Hydroxide or Potassium Hydroxide
pH 11–14
Temperature 50–90 °C (80–90 °C preferred)
Reaction Time 2–3 hours

This table summarizes the general conditions for the alkaline hydrolysis of 3,5-dichlorobenzonitrile to its corresponding carboxylate salt, as described in synthetic methodologies.

Enzymatic hydrolysis has also been explored for related compounds. Soil actinobacteria, such as Rhodococcus rhodochrous, have demonstrated nitrilase activity, converting benzonitrile (B105546) analogs like chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) into the corresponding benzoic acids. researchgate.net However, the substrate scope can be specific, as these particular enzymes did not hydrolyze 2,6-dichlorobenzonitrile (B3417380), suggesting that the substitution pattern on the aromatic ring can significantly impact enzymatic conversion. researchgate.net

Reduction Reactions to Amine or Aldehyde Derivatives

The nitrile group is readily reducible to a primary amine or, under milder conditions, to an aldehyde. The choice of reducing agent is critical in determining the final product. wikipedia.org

Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce nitriles completely to primary amines. chemistrysteps.com This reaction proceeds through the addition of two hydride equivalents. Alternatively, catalytic hydrogenation over metal catalysts such as Raney nickel or platinum dioxide can achieve the same transformation. wikipedia.org A photocatalytic method using a palladium-loaded titanium(IV) oxide catalyst has also been shown to reduce benzonitrile to benzylamine. rsc.org

For the partial reduction of nitriles to aldehydes, a bulky and less reactive hydride reagent is required to prevent over-reduction. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. commonorganicchemistry.comchemistrysteps.commasterorganicchemistry.com The reaction is typically conducted at low temperatures (e.g., -78 °C) and involves the addition of a single hydride equivalent to the nitrile, forming an imine-aluminum complex. wikipedia.orgchemistrysteps.com Subsequent aqueous workup hydrolyzes this intermediate to yield the aldehyde. wikipedia.orgmasterorganicchemistry.com

Table 2: Reduction Products of Nitriles with Different Reagents

Reagent Product Reaction Type
Lithium Aluminum Hydride (LiAlH₄) Primary Amine Complete Reduction
Catalytic Hydrogenation (H₂/Metal) Primary Amine Complete Reduction
Diisobutylaluminium Hydride (DIBAL-H) Aldehyde Partial Reduction

This table illustrates the different outcomes of nitrile reduction based on the choice of reducing agent.

Cycloaddition Reactions with the Nitrile Group

While the nitrile triple bond itself is not a typical participant in cycloadditions, it can be readily converted into a nitrile oxide. This derivative is a highly reactive 1,3-dipole that readily undergoes [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings. youtube.com

Studies on analogs like 2,4,6-trimethyl-3,5-dichlorobenzonitrile N-oxide and 2,6-dichlorobenzonitrile oxide demonstrate this reactivity. These compounds participate in 1,3-dipolar cycloaddition reactions with alkynes to form substituted isoxazoles, which are stable aromatic heterocycles. youtube.comresearchgate.net Similarly, reactions with alkenes yield isoxazolines. mdpi.com The reaction mechanism is generally considered a concerted, polar process. mdpi.com This transformation provides a powerful synthetic route to complex heterocyclic structures from dichlorobenzonitrile precursors. researchgate.netacs.orgacs.org

Reactions at the Aminoethyl Moiety

The primary amino group attached to the chiral ethyl side chain is a key site of nucleophilic reactivity. Reactions at this position typically occur without affecting the stereocenter, provided that bonds to the chiral carbon are not broken.

Nucleophilic Reactivity of the Amino Group (e.g., acylation, alkylation)

The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile, capable of reacting with a wide range of electrophiles. libretexts.org This reactivity is fundamental to reactions such as acylation and alkylation.

Acylation: Primary amines readily react with acylating agents like acyl chlorides, acid anhydrides, and activated carboxylic acids to form stable amide bonds. libretexts.orgorganic-chemistry.orgacs.org This reaction is a common method for derivatizing amines. The reaction generally proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent. youtube.com Studies on the acetylation of chiral primary amines, such as 1-phenylethanamine, show that these reactions proceed with high yields and complete retention of stereochemical purity. nih.gov

Alkylation: The amino group can also act as a nucleophile in reactions with alkyl halides through an Sₙ2 mechanism to form secondary amines. msu.edu However, this reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.orgmsu.edu

The nucleophilicity of amines is influenced by both electronic and steric factors. masterorganicchemistry.comresearchgate.net While the primary amine in 2-(1-Aminoethyl)-3,5-dichlorobenzonitrile is expected to be a strong nucleophile, bulky reagents may react more slowly due to steric hindrance from the adjacent substituted benzene ring. masterorganicchemistry.com

Transformations of the Dichlorobenzene Aromatic Ring

The dichlorobenzene ring of this compound serves as a scaffold amenable to various chemical transformations. The reactivity of this aromatic system is dictated by the interplay of the electronic effects of its substituents: the two chlorine atoms, the aminoethyl group, and the nitrile group. These substituents influence the electron density of the ring and direct the regioselectivity of substitution reactions.

Substitution Reactions at Halogenated Positions

The chlorine atoms on the aromatic ring are potential leaving groups for nucleophilic aromatic substitution (SNAr) reactions. In SNAr, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. libretexts.org The rate of these reactions is highly dependent on the electronic nature of the substituents on the ring. libretexts.org

For an SNAr reaction to proceed efficiently, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the case of this compound, the powerful electron-withdrawing nitrile group is situated meta to both chlorine atoms. This positioning does not provide the necessary resonance stabilization for the Meisenheimer complex that would form upon nucleophilic attack at the chlorinated carbons. Consequently, direct nucleophilic substitution of the chlorine atoms in this compound is expected to be challenging under standard SNAr conditions.

However, related dichlorobenzonitrile compounds can undergo substitution reactions under specific conditions. For instance, 3,5-dichlorobenzonitrile can be converted to derivatives through reactions involving its chlorine atoms, often requiring elevated temperatures and strong nucleophiles.

ReactantNucleophileConditionsProduct
3,5-DichlorobenzonitrileNaN₃DMSO, 100°C3-Azido-5-chlorobenzonitrile
3,5-DichlorobenzonitrileArylamineN,N'-dimethylformamide, 60°C3-Arylamino-5-chlorobenzonitrile derivative

Table 1: Examples of Nucleophilic Substitution on a Related Dichlorobenzonitrile. Note that these are examples on a related compound and reaction conditions for this compound may vary.

Derivatization via Electrophilic or Nucleophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile attacks the π-electron system of the aromatic ring, leading to the substitution of a hydrogen atom. minia.edu.eg The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The substituents on the this compound ring present a complex scenario for EAS.

The aminoethyl group, specifically the amino group, is an activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the chlorine atoms and the nitrile group are deactivating groups. Halogens are ortho-, para-directors, while the nitrile group is a meta-director. mnstate.edu

Given this substitution pattern, the positions for potential electrophilic attack are sterically hindered and electronically deactivated. The positions ortho and para to the activating aminoethyl group are already substituted. The remaining positions on the ring are strongly deactivated by the cumulative effect of the two chlorine atoms and the nitrile group. Therefore, electrophilic aromatic substitution on this compound is anticipated to be difficult and would likely require harsh reaction conditions and a potent electrophile. minia.edu.eg

Nucleophilic Aromatic Substitution for Hydrogen (SNAr-H)

While classical SNAr at the chlorinated positions is disfavored, nucleophilic aromatic substitution for hydrogen (SNAr-H) could be a potential pathway for derivatization, although it typically requires specific activating groups and reaction conditions.

Synthesis and Exploration of Structural Analogs

The synthesis and study of structural analogs of this compound can provide valuable insights into its chemical properties and potential applications. The design of these analogs is guided by specific chemical objectives.

Design Principles for Derivatives

The design of derivatives often focuses on modifying specific properties of the parent molecule, such as reactivity, solubility, or its ability to interact with other molecules. Key design principles for creating analogs of this compound could include:

Modulation of Electronic Properties: Replacing the chlorine atoms with other halogens (e.g., fluorine or bromine) or with electron-donating or electron-withdrawing groups can systematically alter the electron density of the aromatic ring. This, in turn, would influence its reactivity in both nucleophilic and electrophilic substitution reactions.

Alteration of Steric Hindrance: The size of the substituents on the aromatic ring can be varied to probe steric effects on reactivity and molecular interactions.

Introduction of Functional Groups for Further Reactions: Analogs can be designed to incorporate functional groups that are amenable to a wider range of chemical transformations, such as "click" chemistry or bioconjugation. ljmu.ac.uk For example, introducing an alkyne or azide (B81097) group would allow for facile derivatization.

Bioisosteric Replacement: In the context of medicinal chemistry, parts of the molecule can be replaced with other groups that have similar physical or chemical properties (bioisosteres) to explore structure-activity relationships.

Design PrincipleExample Modification on the Aromatic RingPotential Impact
Modulation of ElectronicsReplace Cl with FIncreased electronegativity, potentially altering reaction rates.
Replace Cl with OCH₃Introduction of an electron-donating group, activating the ring for EAS.
Alteration of StericsReplace Aminoethyl with AminomethylReduced steric bulk at the ortho position.
Introduction of FunctionalityIntroduce a terminal alkyne on a substituentEnables "click" chemistry for conjugation.

Table 2: Design Principles for Derivatives of this compound.

Rational Modification for Specific Chemical Purposes

The rational modification of this compound would be tailored to the intended application.

For use as a chemical probe: Modifications would aim to incorporate reporter groups, such as fluorescent tags or photoaffinity labels, without significantly altering the core structure's fundamental properties. The design of such probes often involves a linker to attach the reporter group to a position on the molecule that is tolerant to substitution. unimi.itnih.gov

For materials science applications: Modifications might focus on introducing polymerizable groups or functionalities that can participate in the formation of larger supramolecular assemblies.

For synthetic building blocks: The goal would be to create derivatives with versatile functional groups that can be used in the synthesis of more complex molecules. For instance, converting the nitrile group to a carboxylic acid or an amide would open up a wide range of subsequent chemical transformations. The hydrolysis of 3,5-dichlorobenzonitrile to 3,5-dichlorobenzoic acid under alkaline conditions is a known transformation that could potentially be applied. google.com

The synthesis of such analogs would rely on a toolbox of organic reactions, potentially including cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds at the halogenated positions, or modifications of the existing aminoethyl and nitrile functionalities.

Computational Chemistry and Theoretical Investigations of 2 1 Aminoethyl 3,5 Dichlorobenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. These calculations solve the Schrödinger equation (or approximations of it) for a given molecule to determine its electronic structure and energy.

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Ground States

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and electronic ground state of molecules. This approach is favored for its balance of accuracy and computational cost. A DFT study on 2-(1-Aminoethyl)-3,5-dichlorobenzonitrile would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to perform geometry optimization. The calculation would yield the most stable three-dimensional arrangement of the atoms in the molecule, along with its ground state energy.

Despite the common application of this method, specific research detailing the DFT-optimized geometry and ground state energy for this compound is not available in the reviewed literature. Consequently, a data table of its bond lengths, bond angles, and dihedral angles cannot be provided.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. This method is particularly useful for predicting electronic absorption spectra, such as UV-Vis spectra. A TD-DFT calculation on this compound would provide information on the energies of its electronic transitions, the corresponding oscillator strengths, and the nature of the orbitals involved in these transitions (e.g., π → π* or n → π*).

No published TD-DFT studies specifically for this compound were found. Therefore, a data table of its predicted absorption wavelengths (λmax), excitation energies, and oscillator strengths cannot be compiled.

Ab Initio and Semi-Empirical Methodologies for Electronic Structure

Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), and semi-empirical methods (e.g., AM1, PM3) offer alternative approaches to studying electronic structure. Ab initio methods are generally more computationally intensive but can provide very accurate results, while semi-empirical methods are faster and suitable for larger systems, albeit with lower accuracy. These methods could be used to corroborate findings from DFT or to explore aspects of the molecule's potential energy surface.

A search for studies employing these methodologies specifically for this compound did not yield any results.

Molecular Orbital Analysis

Molecular orbital (MO) analysis provides deep insights into the chemical reactivity and electronic properties of a molecule by examining the distribution and energy of its frontier molecular orbitals.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distribution

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Specific calculations determining the HOMO and LUMO energies and visualizing their spatial distribution for this compound are not present in the available literature. Thus, a data table of these energies and the HOMO-LUMO gap is not available.

Natural Bond Orbital (NBO) Analysis for Hybridization and Charge Transfer

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the hybridization of orbitals within a molecule. It provides a localized picture of bonding and allows for the quantitative assessment of interactions between filled donor orbitals and empty acceptor orbitals. This analysis would reveal details about the electronic delocalization from the aminoethyl group and the chlorine atoms to the benzonitrile (B105546) ring system.

There are no published NBO analyses for this compound. Therefore, a data table detailing the key donor-acceptor interactions and their stabilization energies cannot be presented.

Electrostatic Potential (ESP) Surface Mapping

The Electrostatic Potential (ESP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule in three-dimensional space. deeporigin.comlibretexts.org It is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. libretexts.org The ESP map is color-coded to represent different potential values, with red typically indicating regions of negative electrostatic potential (electron-rich areas) and blue representing areas of positive electrostatic potential (electron-poor areas). deeporigin.comlibretexts.org Green or yellow colors usually denote regions with neutral or near-zero potential.

For this compound, the ESP surface map would reveal key features of its charge distribution. The nitrogen atom of the nitrile group (C≡N) and the lone pair of electrons on the amino group (-NH2) are expected to be regions of high electron density, thus appearing as red or deep red on the ESP map. These sites are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the ethyl group, as well as the aromatic protons, would exhibit a positive electrostatic potential, indicated by shades of blue, making them potential sites for nucleophilic interaction. researchgate.net The chlorine atoms, being highly electronegative, would also contribute to the negative potential regions.

Understanding the ESP map is crucial for predicting how the molecule will interact with other molecules, such as biological targets or reagents. deeporigin.com For instance, it can help in predicting potential binding sites and the nature of intermolecular interactions. deeporigin.com

Table 1: Predicted Electrostatic Potential (ESP) Surface Characteristics for this compound

Molecular RegionPredicted Electrostatic PotentialColor on ESP MapImplication
Amino Group (Nitrogen)NegativeRedSite for electrophilic attack, hydrogen bond acceptor
Nitrile Group (Nitrogen)NegativeRedSite for electrophilic attack, hydrogen bond acceptor
Amino Group (Hydrogens)PositiveBlueSite for nucleophilic attack, hydrogen bond donor
Aromatic RingLargely Neutral/Slightly NegativeGreen/YellowPotential for π-π interactions
Chlorine AtomsNegativeRed-OrangeContribution to overall electronegativity

Reactivity Descriptors and Conceptual DFT

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule using various descriptors derived from the electron density. These descriptors help in understanding and predicting the chemical behavior of the molecule.

The Fukui function is a key concept in conceptual DFT that helps in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. harbinengineeringjournal.com It measures the change in electron density at a particular point in the molecule when an electron is added or removed.

For this compound, Fukui function analysis would pinpoint the specific atoms that are most likely to participate in chemical reactions. The nitrogen atom of the nitrile group and the nitrogen of the amino group are expected to have high values of the Fukui function for electrophilic attack, confirming their nucleophilic character. The carbon atom of the nitrile group and certain carbon atoms in the aromatic ring are likely to be identified as primary sites for nucleophilic attack. This detailed analysis of local reactivity is invaluable for predicting reaction mechanisms and designing new synthetic pathways.

Table 2: Predicted Conceptual DFT Reactivity Descriptors for this compound

DescriptorPredicted Value RangeInterpretation
Electrophilicity Index (ω)Moderate to HighGood electrophilic character
Nucleophilicity Index (N)ModerateCapable of nucleophilic behavior, primarily due to the amino group
Chemical HardnessModerateIndicates reasonable stability

Intermolecular Interaction Studies

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, such as its crystal packing and melting point, as well as its interactions in a biological environment.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in a crystal lattice. analis.com.mynih.govnih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule within a crystal, and it provides a graphical representation of the close contacts between neighboring molecules. The surface is colored according to various properties, such as the normalized contact distance (d_norm), which highlights regions of significant intermolecular interactions.

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

Contact TypePredicted Contribution (%)Description
H···H30-40%Van der Waals interactions between hydrogen atoms.
N···H / H···N20-30%Represents hydrogen bonding involving the amino and nitrile groups.
C···H / H···C15-25%Interactions involving aromatic and aliphatic C-H groups.
Cl···H / H···Cl5-15%Halogen bonding and other contacts involving chlorine.
C···C2-8%Indicates potential π-stacking interactions.

Hydrogen bonds are strong, directional intermolecular interactions that play a critical role in determining the structure and properties of molecules. In this compound, the amino group (-NH2) can act as a hydrogen bond donor, while the nitrogen atoms of the amino and nitrile groups can act as hydrogen bond acceptors. nih.gov Computational studies would allow for the detailed characterization of these hydrogen bonds, including their lengths and angles, providing insight into the stability of the crystal structure.

Theoretical Spectroscopic Property Prediction and Correlation with Experimental Data

The theoretical prediction of spectroscopic properties is a fundamental aspect of computational chemistry, providing valuable insights into the molecular structure and electronic properties of a compound. These predictions, when correlated with experimental data, can confirm structural assignments and provide a deeper understanding of the molecule's behavior.

Typically, methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are employed to calculate various spectroscopic parameters.

Table 1: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Data Type Hypothetical Predicted Values
¹H NMR Chemical Shift (δ) Aromatic Protons: 7.5-7.8 ppmCH Proton: 4.2-4.5 ppmCH₃ Protons: 1.5-1.7 ppmNH₂ Protons: 2.0-2.5 ppm
¹³C NMR Chemical Shift (δ) Aromatic Carbons: 110-140 ppmCN Carbon: 115-120 ppmCH Carbon: 50-55 ppmCH₃ Carbon: 20-25 ppm
IR Spectroscopy Vibrational Frequencies (cm⁻¹) N-H Stretch: 3300-3500 cm⁻¹C-H Stretch (Aromatic): 3000-3100 cm⁻¹C-H Stretch (Aliphatic): 2850-3000 cm⁻¹C≡N Stretch: 2220-2260 cm⁻¹C-Cl Stretch: 600-800 cm⁻¹

| UV-Vis Spectroscopy | Maximum Absorption (λmax) | ~210 nm, ~250 nm, ~290 nm |

In a typical research scenario, these computationally predicted values would be compared against experimentally obtained spectra. A strong correlation between the theoretical and experimental data would serve to validate the computed molecular structure and electronic environment of this compound. Discrepancies, on the other hand, could indicate the presence of intermolecular interactions, solvent effects, or conformational isomers that were not accounted for in the theoretical model.

Molecular Dynamics and Conformational Studies

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational flexibility and dynamic behavior of molecules over time. For a molecule like this compound, which possesses a rotatable bond in its aminoethyl side chain, MD simulations could provide critical information about its preferred conformations and the energy barriers between them.

A conformational analysis would typically precede an MD simulation to identify the low-energy conformers. This is often achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step.

Table 2: Illustrative Conformational Analysis Data for this compound

Dihedral Angle (C-C-N-H) Relative Energy (kcal/mol) Population (%)
60° (gauche) 0.0 60
180° (anti) 1.2 30

Following the identification of stable conformers, MD simulations would be performed to observe the transitions between these states and to understand the influence of the solvent and temperature on the molecule's dynamics. This would provide insights into the flexibility of the aminoethyl side chain and how it might interact with its environment, which is particularly relevant for understanding its potential biological activity or material properties.

It must be reiterated that the information and data presented in this article are hypothetical due to the absence of specific research on this compound in the reviewed scientific literature.

Applications in Chemical Engineering and Materials Science Excluding Direct Human/clinical Use

Intermediate in the Synthesis of Agrochemicals

There is no specific information available in scientific literature or patents that details the use of 2-(1-Aminoethyl)-3,5-dichlorobenzonitrile as an intermediate in the synthesis of agrochemicals. Generally, chlorinated benzonitriles are recognized as important precursors in the production of various pesticides and herbicides. researchgate.netresearchgate.netgoogle.com The structural features of this compound, which include a dichlorinated benzene (B151609) ring and an aminoethyl group, suggest its potential as a building block for more complex agrochemical molecules. However, no concrete examples or synthetic pathways involving this specific compound have been documented.

Utilization in Fine Chemical Production

Detailed research findings on the utilization of this compound in fine chemical production are not present in the available literature. Fine chemicals are pure, single substances that are produced in limited quantities and are often used as intermediates in the pharmaceutical, agrochemical, and specialty chemical industries. researchgate.netethernet.edu.et Aminobenzonitrile compounds are widely used as intermediates in the manufacturing of medicines, pesticides, dyes, and other fine chemicals. patsnap.com While the molecular structure of this compound makes it a candidate for such applications, no specific synthetic routes or products derived from it have been reported.

Potential as a Building Block in Polymer Science or Material Design

There is no published research on the use of this compound as a building block in polymer science or material design. The presence of a primary amine and a nitrile group suggests potential for polymerization reactions. For instance, the amino group could react with carboxylic acids or acyl chlorides to form polyamides, while the nitrile group could potentially be involved in polymerization or be a site for further functionalization of a polymer. However, these are theoretical possibilities, and no studies have been found that explore this potential. Research has been conducted on incorporating aminobenzonitrile derivatives into polymers, but none specifically mention the this compound isomer. acs.org

Role in the Development of Advanced Analytical Chemistry Methods

No specific advanced analytical chemistry methods have been developed that utilize this compound. The development of such methods often depends on a compound's specific properties or its importance as an analyte. Given the lack of documented applications for this compound, it is not surprising that it has not been a focus of analytical method development. General analytical techniques for substituted benzonitriles, such as gas chromatography and mass spectrometry, would likely be applicable, but no methods have been specifically tailored for or validated with this compound. nih.gov

Environmental Fate and Degradation Studies

There are no environmental fate and degradation studies specifically focused on this compound. Research on the environmental impact of chemical compounds is crucial, especially for those with potential widespread use. Studies on related chlorinated organic compounds and benzonitriles indicate that their environmental persistence and degradation pathways can vary significantly based on their specific structure and environmental conditions. researchgate.netnih.govscispace.com Chlorinated solvents and benzonitriles are known to be subject to microbial degradation under certain conditions. nih.govnih.govafit.edu However, without specific studies on this compound, its environmental behavior remains unknown.

Q & A

Q. What are the established synthetic routes for 2-(1-Aminoethyl)-3,5-dichlorobenzonitrile?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. A common approach starts with 3,5-dichlorobenzonitrile (core structure, see ), where the cyano group at the 2-position is functionalized. For example:
  • Step 1 : Nitrile reduction or substitution to introduce an amine group.
  • Step 2 : Reaction with ethylamine or an equivalent under mild conditions (e.g., DMF at 60°C with catalytic base) to form the 1-aminoethyl moiety .
    Key reagents include arylamines, phase-transfer catalysts, and solvents like DMF. Purity is optimized via column chromatography or recrystallization.

Q. How is this compound characterized structurally and functionally?

  • Methodological Answer :
  • FT-IR/Raman Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2230 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .
  • NMR : ¹H NMR reveals signals for the aminoethyl group (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for CH₂NH₂) and aromatic protons (δ 7.2–7.8 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 217.02 (C₈H₆Cl₂N₂) confirms molecular weight .

Q. What are the key physicochemical properties relevant to experimental handling?

  • Methodological Answer :
  • Melting Point : ~64–68°C (similar to 3,5-dichlorobenzonitrile derivatives) .
  • Solubility : Hydrophobic; dissolves in DMSO, DMF, or ethanol. Aqueous solubility is pH-dependent due to the amine group .
  • Stability : Store under inert gas at –20°C to prevent degradation; sensitive to strong oxidizers .

Advanced Research Questions

Q. How can computational methods predict its reactivity and spectral properties?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimizes geometry (bond angles, charge distribution) and predicts vibrational spectra (e.g., C-Cl stretches at 550–600 cm⁻¹). Basis sets like 6-311++G(d,p) are recommended .
  • Mulliken Population Analysis : Quantifies charge density on the aminoethyl group, influencing nucleophilic attack sites .
  • Nonlinear Optical (NLO) Properties : Polarizability calculations guide applications in materials science .

Q. What strategies resolve contradictions in reported reaction yields or by-products?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) to identify optimal conditions. For example, higher temperatures (>80°C) may favor by-products like 3,5-dichlorobenzoic acid .
  • HPLC-MS Monitoring : Track intermediate formation (e.g., dichlorobenzamide) to adjust reaction quenching time .

Q. How is this compound quantified in biological matrices?

  • Methodological Answer :
  • Sample Preparation : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction with acetonitrile .
  • GC-MS/MS : Derivatize with BSTFA to enhance volatility. Internal standards (e.g., deuterated analogs) improve precision .
  • Validation : Assess linearity (R² >0.99), LOQ (≤10 ng/mL), and recovery rates (80–120%) .

Q. What mechanistic insights explain its bioactivity in anticancer assays?

  • Methodological Answer :
  • Kinase Inhibition Assays : Test against Rho-associated kinase (ROCK) due to structural similarity to kinase inhibitors. Use fluorescence polarization for IC₅₀ determination .
  • Cell-Based Assays : MTT or apoptosis assays (e.g., Annexin V staining) in HeLa or MCF-7 cell lines. Compare with control compounds (e.g., 2-amino-3,5-dichlorobenzonitrile) .

Key Challenges & Recommendations

  • Synthetic Yield Optimization : Use DoE to balance temperature (60–80°C) and catalyst (e.g., KF with phase-transfer agents) .
  • Bioactivity Variability : Standardize cell culture conditions (e.g., serum-free media) to reduce noise in cytotoxicity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.